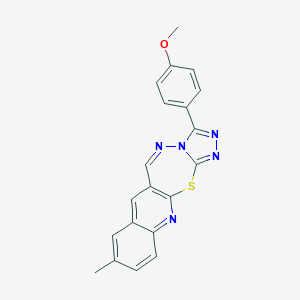
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound with a complex structure that makes it interesting for researchers to study.
科学的研究の応用
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has potential applications in scientific research. This compound has been shown to have antitumor activity against various cancer cell lines. The compound has also been shown to have antibacterial and antifungal activity. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is not fully understood. However, it has been suggested that the compound works by inhibiting the growth of cancer cells through the induction of apoptosis. The compound may also work by inhibiting the growth of bacteria and fungi by disrupting their cell walls.
生化学的および生理学的効果
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has been shown to have biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- in lab experiments include its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. However, the limitations of using this compound in lab experiments include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research involving 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-. One future direction is to further study the mechanism of action of this compound and its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. Another future direction is to develop more efficient synthesis methods for this compound. Additionally, future research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity.
合成法
The synthesis of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a complex process that involves multiple steps. The synthesis method involves the reaction of 2-aminobenzonitrile with ethyl 2-chloroacetate in the presence of sodium hydride to form 2-ethoxycarbonyl-1-cyano-4-methoxybenzene. The intermediate product is then reacted with thiosemicarbazide in the presence of sodium acetate to form 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine. The final product is obtained by reacting 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine with 2-chloro-9-methylquinoline in the presence of potassium carbonate.
特性
CAS番号 |
136633-15-3 |
|---|---|
製品名 |
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- |
分子式 |
C20H15N5OS |
分子量 |
373.4 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5OS/c1-12-3-8-17-14(9-12)10-15-11-21-25-18(13-4-6-16(26-2)7-5-13)23-24-20(25)27-19(15)22-17/h3-11H,1-2H3 |
InChIキー |
HRMCRIJUIYRVJY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
その他のCAS番号 |
136633-15-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



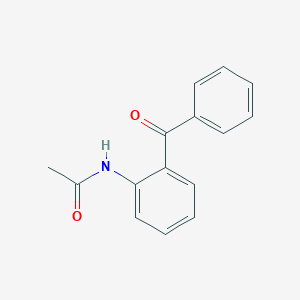
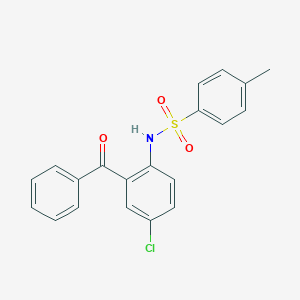
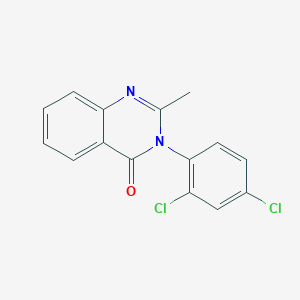
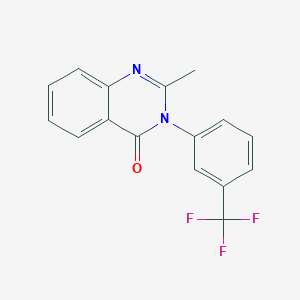



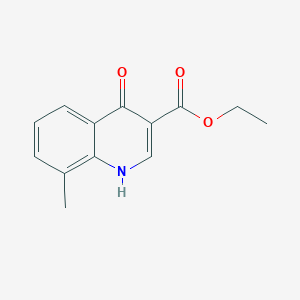

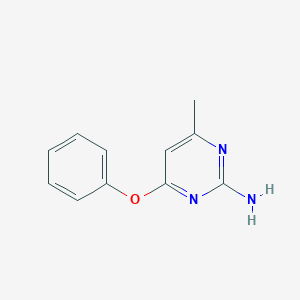



![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)